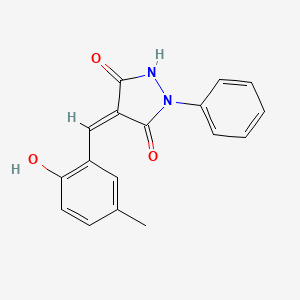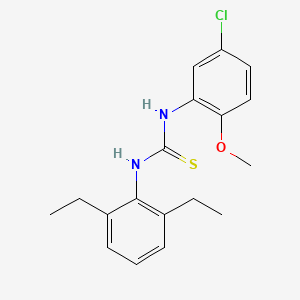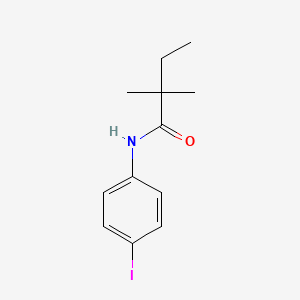
N-(4-methoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a benzamide derivative and is known to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MPSP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPSP is in the field of neuroscience. MPSP has been shown to be a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that plays a critical role in the sensation of cold temperatures in the body. By blocking TRPM8, MPSP has the potential to be used as a tool to study the physiological and pathological roles of TRPM8 in the body.
In addition to its potential applications in neuroscience, MPSP has also been studied for its potential applications in cancer research. MPSP has been shown to inhibit the growth of several different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MPSP is believed to exert its anti-cancer effects by inhibiting the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins.
Mecanismo De Acción
The mechanism of action of MPSP is complex and not fully understood. MPSP is believed to exert its effects by binding to and modulating the activity of several different ion channels and enzymes in the body. One of the most well-studied targets of MPSP is the TRPM8 ion channel. By binding to TRPM8, MPSP is able to block the influx of calcium ions into cells, which is believed to be responsible for its ability to modulate cold sensation in the body.
Biochemical and Physiological Effects:
MPSP has a wide range of biochemical and physiological effects. In addition to its effects on TRPM8 and the proteasome, MPSP has also been shown to modulate the activity of several different enzymes in the body, including phosphodiesterases and carbonic anhydrases. MPSP has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPSP for lab experiments is its potency and selectivity. MPSP is a highly potent and selective blocker of TRPM8, which makes it an ideal tool for studying the physiological and pathological roles of TRPM8 in the body. However, one of the limitations of MPSP is its relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on MPSP. One area of interest is the development of more potent and selective TRPM8 blockers. Another area of interest is the development of MPSP analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is also interest in exploring the potential applications of MPSP in other areas of scientific research, such as cardiovascular disease and metabolic disorders.
Métodos De Síntesis
The synthesis of MPSP involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine and sodium sulfite to produce MPSP. The yield of the synthesis process is typically around 50-60%.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)25(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZUUKFQYONJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)



![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)